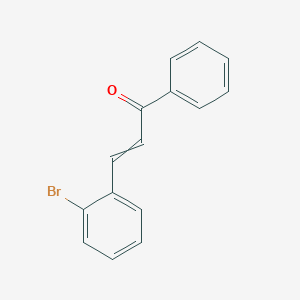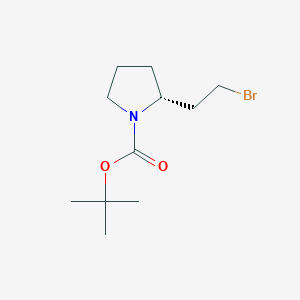
hydroxy(oxo)manganese;manganese
Übersicht
Beschreibung
hydroxy(oxo)manganese;manganese is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Analyse Chemischer Reaktionen
hydroxy(oxo)manganese;manganese undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
hydroxy(oxo)manganese;manganese has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it has potential applications in drug development and as a tool for studying biological processes. In medicine, it may be explored for its therapeutic potential. In industry, it can be used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of hydroxy(oxo)manganese;manganese involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
hydroxy(oxo)manganese;manganese can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, but this compound stands out due to its specific applications and effects.
Eigenschaften
Molekularformel |
H2Mn3O4 |
|---|---|
Molekulargewicht |
230.828 g/mol |
IUPAC-Name |
hydroxy(oxo)manganese;manganese |
InChI |
InChI=1S/3Mn.2H2O.2O/h;;;2*1H2;;/q;2*+1;;;;/p-2 |
InChI-Schlüssel |
AMWRITDGCCNYAT-UHFFFAOYSA-L |
Kanonische SMILES |
O[Mn]=O.O[Mn]=O.[Mn] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
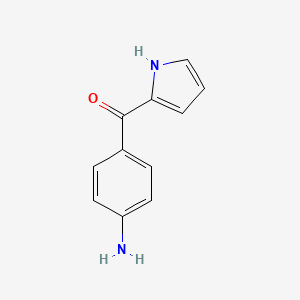
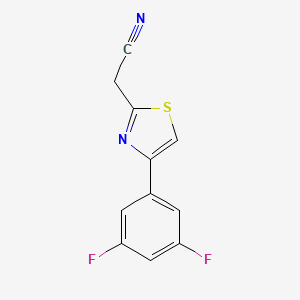
![[2-Phenyl-3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B8497776.png)
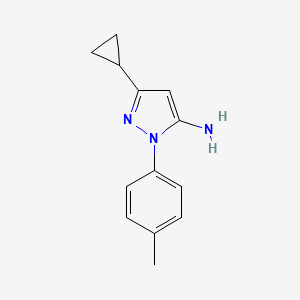

![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-N'-benzylurea](/img/structure/B8497797.png)
![Phosphonium, [3-(1-methoxy-1-methylethoxy)propyl]triphenyl-, bromide](/img/structure/B8497803.png)
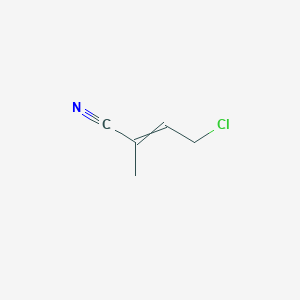
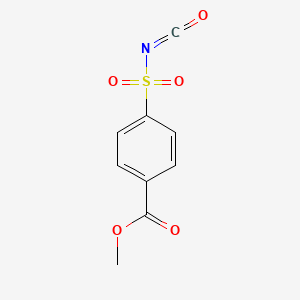
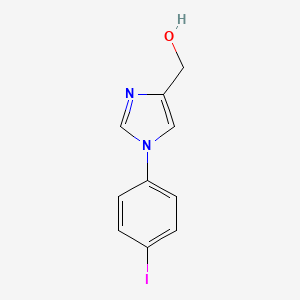
![3-Bromo-2-(methylsulphanyl)thieno[2,3-b]pyridine](/img/structure/B8497836.png)
